2,4-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate
Overview
Description
2,4-Dichlorophenyl 4-methoxy-3-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of two chlorine atoms on the phenyl ring, a methoxy group, and a methyl group attached to a benzenesulfonate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate typically involves the reaction of 2,4-dichlorophenol with 4-methoxy-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 4-methoxy-3-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonate group can be reduced to a sulfonic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include substituted phenyl derivatives with various functional groups.
Oxidation: Products include phenolic derivatives.
Reduction: Products include sulfonic acids or their derivatives.
Scientific Research Applications
2,4-Dichlorophenyl 4-methoxy-3-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to modify specific amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. The presence of the sulfonate group allows for strong interactions with positively charged residues in the target proteins, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl 4-methoxybenzenesulfonate: Lacks the methyl group on the benzenesulfonate moiety.
2,4-Dichlorophenyl 3-methylbenzenesulfonate: Lacks the methoxy group on the benzenesulfonate moiety.
4-Methoxy-3-methylbenzenesulfonyl chloride: Precursor used in the synthesis of the target compound.
Uniqueness
2,4-Dichlorophenyl 4-methoxy-3-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both methoxy and methyl groups on the benzenesulfonate moiety enhances its solubility and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2,4-dichlorophenyl) 4-methoxy-3-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O4S/c1-9-7-11(4-6-13(9)19-2)21(17,18)20-14-5-3-10(15)8-12(14)16/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHADDMWPSIVRIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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